Cas no 2408936-01-4 ((3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride)

(3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2408936-01-4
- EN300-7539061
- (3S)-3-amino-2,2-dimethylpentanoic acid hydrochloride
- (3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride
-
- インチ: 1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1
- InChIKey: UVKABQKEUKMVHY-JEDNCBNOSA-N
- ほほえんだ: Cl.OC(C(C)(C)[C@H](CC)N)=O
計算された属性
- せいみつぶんしりょう: 181.0869564g/mol
- どういたいしつりょう: 181.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
(3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7539061-0.5g |
(3S)-3-amino-2,2-dimethylpentanoic acid hydrochloride |
2408936-01-4 | 95% | 0.5g |
$803.0 | 2024-05-23 | |
Enamine | EN300-7539061-1.0g |
(3S)-3-amino-2,2-dimethylpentanoic acid hydrochloride |
2408936-01-4 | 95% | 1.0g |
$1029.0 | 2024-05-23 | |
1PlusChem | 1P028UML-1g |
(3S)-3-amino-2,2-dimethylpentanoicacidhydrochloride |
2408936-01-4 | 95% | 1g |
$1334.00 | 2024-05-22 | |
Aaron | AR028UUX-1g |
(3S)-3-amino-2,2-dimethylpentanoicacidhydrochloride |
2408936-01-4 | 95% | 1g |
$1440.00 | 2025-02-17 | |
Aaron | AR028UUX-100mg |
(3S)-3-amino-2,2-dimethylpentanoicacidhydrochloride |
2408936-01-4 | 95% | 100mg |
$514.00 | 2025-02-17 | |
Aaron | AR028UUX-250mg |
(3S)-3-amino-2,2-dimethylpentanoicacidhydrochloride |
2408936-01-4 | 95% | 250mg |
$725.00 | 2025-02-17 | |
Aaron | AR028UUX-50mg |
(3S)-3-amino-2,2-dimethylpentanoicacidhydrochloride |
2408936-01-4 | 95% | 50mg |
$353.00 | 2025-02-17 | |
Aaron | AR028UUX-500mg |
(3S)-3-amino-2,2-dimethylpentanoicacidhydrochloride |
2408936-01-4 | 95% | 500mg |
$1130.00 | 2025-02-17 | |
1PlusChem | 1P028UML-500mg |
(3S)-3-amino-2,2-dimethylpentanoicacidhydrochloride |
2408936-01-4 | 95% | 500mg |
$1055.00 | 2024-05-22 | |
Aaron | AR028UUX-5g |
(3S)-3-amino-2,2-dimethylpentanoicacidhydrochloride |
2408936-01-4 | 95% | 5g |
$4124.00 | 2023-12-15 |
(3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
(3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochlorideに関する追加情報
Introduction to (3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride (CAS No. 2408936-01-4)
(3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride, identified by its CAS number 2408936-01-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt of the enantiomerically pure (S)-configured 3-amino-2,2-dimethylpentanoic acid, has garnered attention due to its unique structural properties and potential applications in drug development and metabolic studies.
The molecular structure of (3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride features a branched-chain amino acid backbone with a chiral center at the third carbon position. This chirality is crucial for its biological activity, as enantiomers of amino acids often exhibit different pharmacological properties. The hydrochloride form enhances the solubility and stability of the compound, making it more suitable for various applications in research and industrial settings.
In recent years, there has been a growing interest in the development of chiral building blocks for drug synthesis. The stereochemistry of (3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride makes it an invaluable intermediate in the synthesis of complex pharmaceutical molecules. Its use in asymmetric synthesis allows for the production of enantiomerically pure drugs, which are often more effective and have fewer side effects compared to racemic mixtures.
One of the most promising applications of (3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride is in the field of protease inhibition. Proteases are enzymes that play a critical role in many biological processes, including inflammation and infection. By designing molecules that specifically target these enzymes, researchers can develop novel therapeutic agents. The unique structural features of this compound make it a potential candidate for inhibiting certain proteases, thereby offering new avenues for treating various diseases.
Recent studies have also explored the role of branched-chain amino acids in metabolic disorders. The structural similarity of (3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride to naturally occurring amino acids suggests that it could interact with metabolic pathways in a meaningful way. For instance, researchers have investigated its potential as a substrate or inhibitor in pathways related to amino acid metabolism and energy production. These studies could provide insights into the development of treatments for metabolic syndromes such as diabetes and obesity.
The synthesis of (3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride is another area of active research. The stereocontrolled synthesis of chiral amino acids remains a challenging task in organic chemistry. However, advances in catalytic asymmetric methods have made it possible to produce enantiomerically pure compounds on an industrial scale. These methods not only improve the efficiency of synthesis but also reduce costs, making it more feasible to incorporate such compounds into drug development pipelines.
The hydrochloride salt form of this compound offers several advantages over other salts or free bases. The chloride ion enhances solubility in water-based solvents, which is essential for formulation development in pharmaceuticals. Additionally, the hydrochloride form provides greater stability under various storage conditions, ensuring that the compound remains effective over time. These properties make it an attractive choice for both research laboratories and pharmaceutical manufacturers.
In conclusion, (3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride (CAS No. 2408936-01-4) is a versatile and valuable compound with significant potential in pharmaceutical research and drug development. Its unique structural features, chiral purity, and solubility profile make it an ideal candidate for various applications, including protease inhibition and metabolic studies. As research continues to uncover new uses for this compound, its importance in the chemical and pharmaceutical industries is likely to grow even further.
2408936-01-4 ((3S)-3-Amino-2,2-dimethylpentanoic acid;hydrochloride) 関連製品
- 362520-32-9(4-Amino-N-(2-fluorophenyl)methylbenzamide)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 156867-62-8(2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide)
- 748143-95-5(3-Buten-2-one, 1,1,1-trifluoro-4-(3-methoxyphenyl)-)
- 1250689-18-9(1-(3-azidopropyl)-1H-pyrazole)
- 675188-64-4(5-(2,3-dihydro-1H-indol-1-yl)methylidene-1,3-dimethyl-1,3-diazinane-2,4,6-trione)
- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)
- 2648956-40-3(2-Bromo-6-fluoro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)



